molecular formula C13H14N2O2 B034819 Ethyl 4-amino-2-methylquinoline-6-carboxylate CAS No. 100795-25-3

Ethyl 4-amino-2-methylquinoline-6-carboxylate

Cat. No. B034819
CAS RN: 100795-25-3
M. Wt: 230.26 g/mol
InChI Key: COTZCHZLPFDMPA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar quinoline derivatives has been reported in the literature . A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids . In the first step, the anthranilic acids are smoothly converted to isatoic anhydrides using solid triphosgene in THF .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-amino-2-methylquinoline-6-carboxylate is 230.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 230.105527694 g/mol . The topological polar surface area is 65.2 Ų .

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-amino-2-methylquinoline-6-carboxylate, as a quinoline derivative, has been found to have potential antimicrobial activity . A series of novel α-aminophosphonates derivatives that incorporated quinoline were designed and synthesized, and their in vitro antimicrobial activity was screened. The results showed that most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .

Antifungal Activity

In addition to its antimicrobial properties, this compound also exhibits antifungal properties . Some of the synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

Drug Discovery

Quinoline, the core structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Alzheimer’s Disease Treatment

Quinoline derivatives have been studied as potential multifunctional agents for Alzheimer’s disease treatment . New hybrids of 4-amino-2, 3-polymethylene-quinoline and p-tolylsulfonamide have been investigated as dual inhibitors of acetyl-and butyrylcholinesterase .

Photocatalytic Conversion

Quinoline derivatives have been used in photocatalytic conversions . For example, the photocatalytic conversion of nitrobenzene to 2-methylquinoline derivative was demonstrated using TiO2 as a photocatalyst .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound and is used in various synthesis protocols .

Future Directions

While specific future directions for Ethyl 4-amino-2-methylquinoline-6-carboxylate are not mentioned in the available literature, the development of robust methods for the selective introduction of multiple functional groups into quinoline derivatives is a topic of ongoing research .

properties

IUPAC Name

ethyl 4-amino-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTZCHZLPFDMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586472
Record name Ethyl 4-amino-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100795-25-3
Record name Ethyl 4-amino-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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